

Standardized Disk Diffusion Assay for Cefaclor Susceptibility: Application Notes and Protocols

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Compound of Interest

Compound Name: Cefaclor

Cat. No.: B193732

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These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the cephalosporin antibiotic **Cefaclor** using the standardized disk diffusion method, also known as the Kirby-Bauer test. This method is a widely accepted and cost-effective way to assess antimicrobial susceptibility in a laboratory setting. The protocols and interpretive criteria outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Accurate and consistent data interpretation is critical for meaningful susceptibility testing. The following tables summarize the zone diameter interpretive criteria for **Cefaclor** against various bacterial species and the quality control ranges for recommended reference strains.

Table 1: **Cefaclor** (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria

Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
Haemophilus influenzae	CLSI	≥ 20 mm	17-19 mm	≤ 16 mm ^[1]
Enterobacterales	CLSI/EUCAST	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.
Staphylococcus aureus	CLSI/EUCAST	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.
Streptococcus pneumoniae	CLSI/EUCAST	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.

Note: It is crucial to consult the most current versions of the CLSI M100 and EUCAST breakpoint tables for the most up-to-date and comprehensive interpretive criteria for all organisms.

Table 2: Quality Control (QC) Zone Diameter Ranges for **Cefaclor** (30 µg) Disk

Quality Control Strain	Method	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922	CLSI/EUCAST	Refer to the latest CLSI M100 and EUCAST QC tables.
Staphylococcus aureus ATCC® 25923	CLSI/EUCAST	Refer to the latest CLSI M100 and EUCAST QC tables.
Haemophilus influenzae ATCC® 49766	CLSI/EUCAST	Refer to the latest CLSI M100 and EUCAST QC tables.
Streptococcus pneumoniae ATCC® 49619	CLSI/EUCAST	Refer to the latest CLSI M100 and EUCAST QC tables.

Experimental Protocols

The following is a detailed protocol for performing the standardized disk diffusion assay for **Cefaclor** susceptibility.

Materials

- **Cefaclor** antimicrobial susceptibility disks (30 µg)
- Mueller-Hinton agar (MHA) plates (or Haemophilus Test Medium [HTM] for H. influenzae, or MHA with 5% defibrinated sheep blood for S. pneumoniae)
- Sterile saline or Mueller-Hinton broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs

- Bacterial cultures of test organisms and QC strains
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Calipers or a ruler for measuring zone diameters
- Forceps

Procedure

1. Inoculum Preparation

- a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
- b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.
- c. Vortex the tube to create a smooth suspension.
- d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Proper inoculum density is crucial for accurate results.

2. Inoculation of the Agar Plate

- a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
- b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
- c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of **Cefaclor** Disks

- a. Using sterile forceps, aseptically place a **Cefaclor** (30 μg) disk onto the surface of the inoculated agar plate.

b. Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

c. If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the zones of inhibition.

4. Incubation

a. Invert the plates and incubate them at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

- For *H. influenzae*, incubate in a CO₂-enriched atmosphere (5% CO₂).
- For *S. pneumoniae*, incubate in a CO₂-enriched atmosphere (5% CO₂).

5. Reading and Interpreting the Results

a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

b. View the plate from the back against a dark background, illuminated with reflected light.

c. Interpret the results by comparing the measured zone diameter to the interpretive criteria in Table 1.

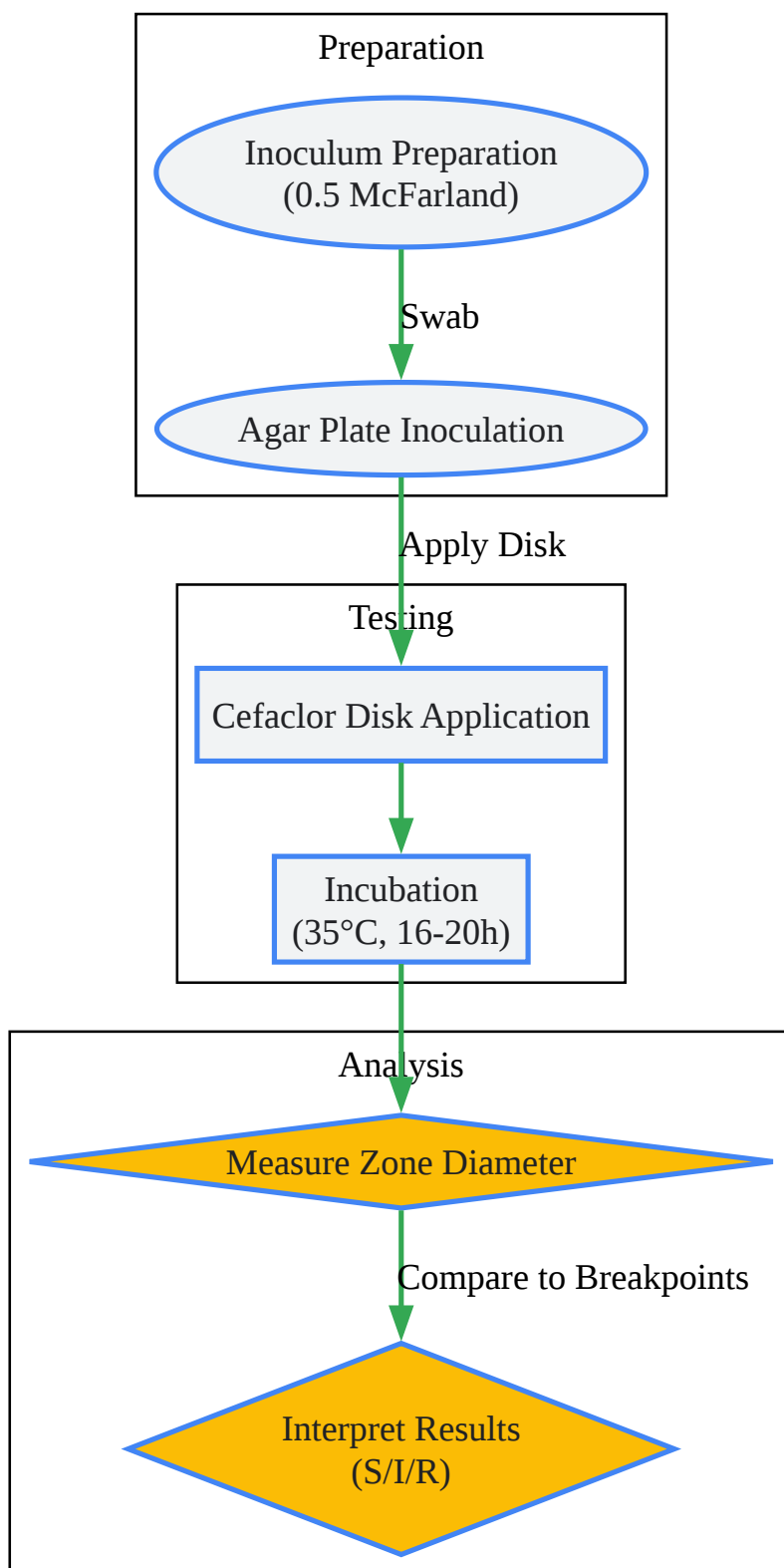
6. Quality Control

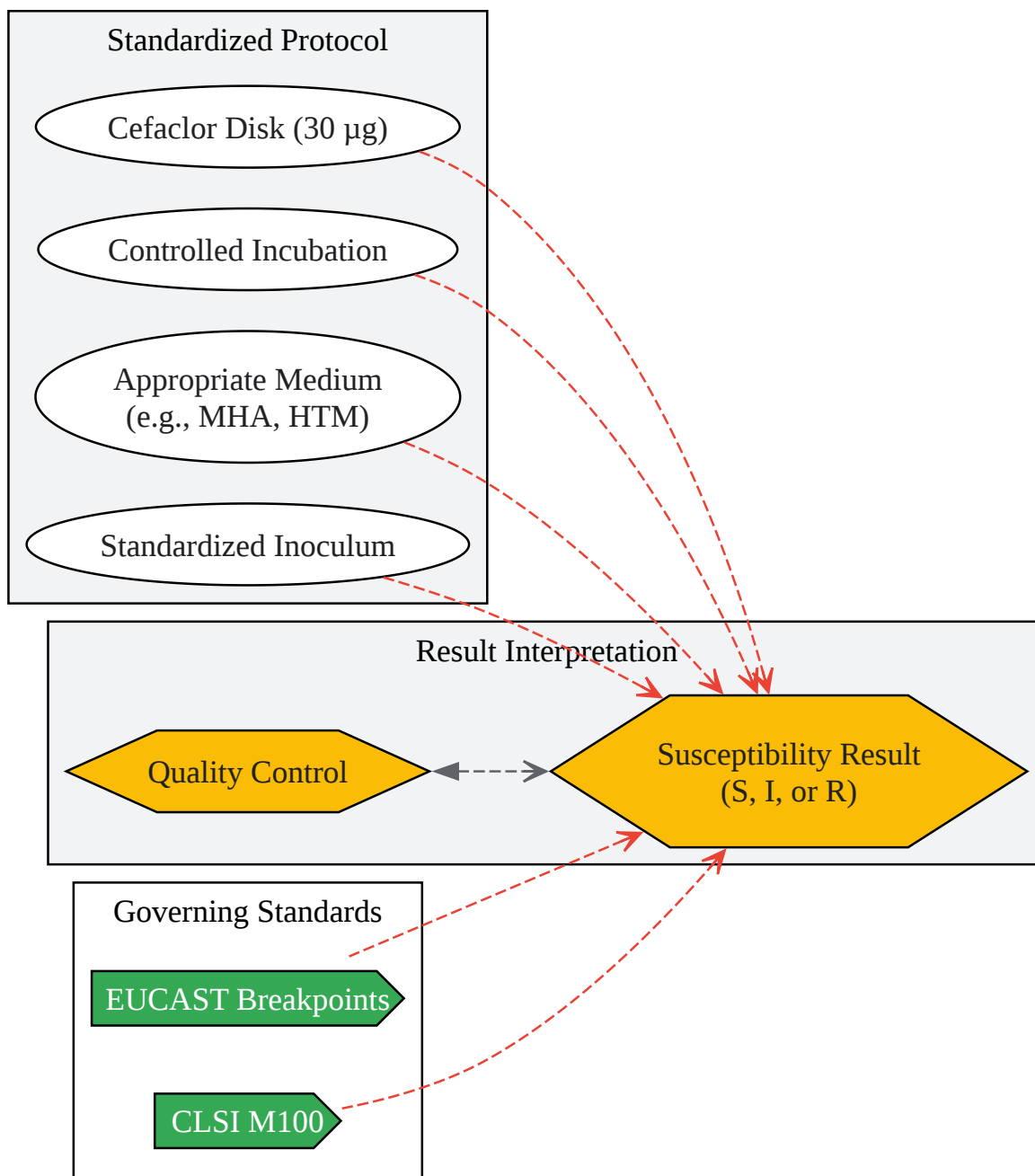
a. Concurrently with each batch of tests, perform the disk diffusion assay using the appropriate QC strains listed in Table 2.

b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI or EUCAST guidelines. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.

Visualizations

Experimental Workflow





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References

- 1. Revised disk diffusion interpretive criteria for cefaclor, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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